2-((4-Bromobenzyl)sulfanyl)-5-((4-methoxybenzyl)sulfanyl)-1,3,4-thiadiazole
Overview
Description
2-((4-Bromobenzyl)sulfanyl)-5-((4-methoxybenzyl)sulfanyl)-1,3,4-thiadiazole is a compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of bromobenzyl and methoxybenzyl groups attached to the thiadiazole ring via sulfanyl linkages.
Preparation Methods
The synthesis of 2-((4-Bromobenzyl)sulfanyl)-5-((4-methoxybenzyl)sulfanyl)-1,3,4-thiadiazole typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzyl chloride and 4-methoxybenzyl chloride as starting materials.
Formation of Thiadiazole Ring: The thiadiazole ring is formed by the reaction of thiosemicarbazide with carbon disulfide under basic conditions to yield 2-mercapto-1,3,4-thiadiazole.
Substitution Reactions: The 2-mercapto-1,3,4-thiadiazole undergoes nucleophilic substitution reactions with 4-bromobenzyl chloride and 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate to yield the final product.
Chemical Reactions Analysis
2-((4-Bromobenzyl)sulfanyl)-5-((4-methoxybenzyl)sulfanyl)-1,3,4-thiadiazole undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the sulfanyl groups.
Substitution: The bromine atom in the 4-bromobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted products.
Scientific Research Applications
2-((4-Bromobenzyl)sulfanyl)-5-((4-methoxybenzyl)sulfanyl)-1,3,4-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-((4-Bromobenzyl)sulfanyl)-5-((4-methoxybenzyl)sulfanyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of biological pathways. The sulfanyl groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
2-((4-Bromobenzyl)sulfanyl)-5-((4-methoxybenzyl)sulfanyl)-1,3,4-thiadiazole can be compared with other thiadiazole derivatives such as:
2-Mercapto-1,3,4-thiadiazole: Lacks the bromobenzyl and methoxybenzyl groups, making it less complex.
2-((4-Chlorobenzyl)sulfanyl)-5-((4-methoxybenzyl)sulfanyl)-1,3,4-thiadiazole: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
2-((4-Bromobenzyl)sulfanyl)-5-((4-methylbenzyl)sulfanyl)-1,3,4-thiadiazole: Contains a methyl group instead of a methoxy group, which can influence its chemical properties and applications.
This compound’s unique combination of bromobenzyl and methoxybenzyl groups attached to the thiadiazole ring via sulfanyl linkages distinguishes it from other similar compounds, potentially offering unique reactivity and biological activities.
Properties
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2OS3/c1-21-15-8-4-13(5-9-15)11-23-17-20-19-16(24-17)22-10-12-2-6-14(18)7-3-12/h2-9H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWOXUKDYTXEFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2OS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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